5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
5-[1-(3-Fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a central 1,2,4-triazol-3-one core substituted with a 3-fluorobenzoyl-piperidin-4-yl group at position 5 and a 4-methoxybenzyl group at position 2. This compound shares structural similarities with other triazolones investigated for therapeutic applications, including enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-19-7-5-15(6-8-19)14-27-20(24-25-22(27)29)16-9-11-26(12-10-16)21(28)17-3-2-4-18(23)13-17/h2-8,13,16H,9-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHBGVEWCAYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound features a piperidine ring substituted with a fluorobenzoyl group and a methoxybenzyl moiety. Its triazole core is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties. Below is a summary of key findings:
Antimicrobial Activity
- In vitro Studies : The compound was tested against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against MRSA strains .
- Mechanism of Action : The triazole moiety is believed to interfere with the synthesis of nucleic acids in bacteria, contributing to its antimicrobial effects .
Antifungal Activity
- Fungal Inhibition : The compound demonstrated antifungal properties against Candida albicans and Aspergillus niger, with MIC values between 1.6 μg/mL and 25 μg/mL .
- Structure-Activity Relationship : Modifications on the benzoyl and methoxy groups significantly influenced antifungal potency, highlighting the importance of hydrophobic interactions .
Anticancer Activity
- Cell Line Testing : The compound was evaluated on various human cancer cell lines, including cervical (SISO) and bladder (RT-112) cancer cells. It exhibited cytotoxicity with IC50 values in the range of 2.38–3.77 μM .
- Induction of Apoptosis : Mechanistic studies revealed that the compound induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Data Tables
| Activity Type | Tested Strains/Cell Lines | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | MRSA | 12.5 - 25 μg/mL | |
| Antifungal | Candida albicans | 1.6 - 25 μg/mL | |
| Anticancer | SISO, RT-112 | 2.38 - 3.77 μM |
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the evaluation of various triazole derivatives highlighted that compounds similar to the target compound showed promising results against resistant bacterial strains, emphasizing the need for further research into structural modifications to enhance efficacy .
- Cancer Cell Line Study : In a comparative study assessing triazole derivatives' cytotoxicity against different cancer cell lines, the target compound was noted for its selective action towards cervical cancer cells, indicating potential for targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Triazolone derivatives exhibit diverse pharmacological activities depending on their substituents. Key structural analogs and their distinguishing features include:
Physicochemical Properties
- Melting Points: Target Compound: Not reported in evidence. Analogues: Range from 123–175°C, influenced by substituent polarity (e.g., 7a: 142–143°C; 7c: 171–172°C) .
- Spectroscopic Data :
Q & A
Q. Why might biological assays show variability in IC50 values across labs?
- Resolution : Standardize assay protocols:
- Use identical cell lines (e.g., ATCC-verified HeLa cells).
- Normalize DMSO concentrations (<0.1%) to avoid solvent toxicity .
- Validate results with a reference compound (e.g., fluconazole for antifungal assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
